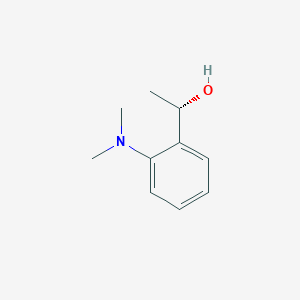

(S)-1-(2-(Dimethylamino)phenyl)ethan-1-ol

Description

Significance of Enantiomerically Pure Compounds in Advanced Chemical Disciplines

In the realm of advanced chemical sciences, particularly in pharmaceuticals and agrochemicals, the three-dimensional arrangement of atoms in a molecule, known as stereochemistry, is of paramount importance. Many organic molecules are chiral, meaning they exist in two non-superimposable mirror-image forms called enantiomers. While enantiomers possess identical physical and chemical properties in an achiral environment, they often exhibit profoundly different biological activities.

The human body, being a chiral environment, interacts differently with each enantiomer of a chiral drug. One enantiomer may produce the desired therapeutic effect, while the other could be inactive or, in some cases, cause harmful side effects. This disparity underscores the critical need for enantiomerically pure compounds in medicine to enhance therapeutic efficacy and prevent adverse reactions. Regulatory bodies like the FDA have established guidelines that favor the development of single-enantiomer drugs, necessitating the control of enantiomeric purity for clinical, analytical, and regulatory purposes. researchgate.net

Similarly, in the agrochemical industry, it has been observed that often only one enantiomer of a racemic compound is responsible for the desired biological activity. mdpi.com The use of single-enantiomer agrochemicals can lead to higher efficiency, lower application rates, and reduced environmental toxicity. mdpi.com This drives the demand for synthetic methods that can produce enantiomerically pure or enriched compounds.

The Role of Chiral Amino Alcohols as Versatile Building Blocks and Ligands in Asymmetric Transformations

Chiral amino alcohols are a crucial class of organic compounds characterized by the presence of both an amino group and a hydroxyl group attached to a chiral scaffold. This bifunctional nature makes them exceptionally versatile in asymmetric synthesis, where the goal is to create chiral molecules with a specific three-dimensional orientation. They serve dual roles, primarily as chiral building blocks and as ligands for asymmetric catalysis.

As chiral building blocks, these compounds are incorporated into the final structure of a target molecule, imparting their inherent chirality. The chiral β-amino alcohol framework is a common structural motif found in a wide array of pharmaceuticals, agrochemicals, and natural products. nih.gov

Perhaps their most significant role is as chiral ligands in asymmetric catalysis. A chiral ligand can coordinate to a metal center to form a chiral catalyst. This catalyst then directs a chemical reaction to selectively produce one enantiomer over the other. Chiral amino alcohols are particularly effective as ligands because the nitrogen and oxygen atoms can chelate to the metal, creating a rigid and well-defined chiral environment around the catalytic center. This has been successfully applied in a multitude of asymmetric reactions, including reductions, alkylations, and aldol (B89426) reactions. wikipedia.org

Historical Context and Evolution of Research on β-Amino Alcohols

The study and synthesis of β-amino alcohols, which have the amino and hydroxyl groups on adjacent carbon atoms, have a rich history in organic chemistry. Early methods for their synthesis often relied on classical approaches that resulted in racemic mixtures, which then required tedious resolution steps to separate the enantiomers.

A significant breakthrough in the synthesis of enantiomerically pure β-amino alcohols was the development of methods involving the ring-opening of epoxides with amines. researchgate.netmdpi.com This strategy has been refined over the years with the use of various catalysts to control regioselectivity and stereoselectivity. mdpi.com

More recently, the field has seen the emergence of powerful catalytic asymmetric methods. These include the asymmetric hydrogenation or transfer hydrogenation of α-amino ketones, which offer economic and environmental benefits over older resolution techniques. tcichemicals.com The development of novel catalytic systems, such as those based on chromium for the asymmetric cross-coupling of aldehydes and imines, represents the forefront of research in this area, providing modular and efficient pathways to high-value chiral β-amino alcohols. nih.gov These advancements have been driven by the continuous need for efficient and selective methods to construct the chiral β-amino alcohol scaffold for various applications. nih.gov

Overview of Research Trajectories for (S)-1-(2-(Dimethylamino)phenyl)ethan-1-ol and Related Stereoisomers

While specific, in-depth research literature solely focused on this compound is not extensively documented in publicly accessible databases, its structural features place it firmly within the well-established class of N,N-dialkylaminoaryl ethanol (B145695) ligands. The research trajectory for this compound can be inferred from the extensive studies on its close structural analogs, which have been widely investigated as catalysts in asymmetric synthesis.

A predominant area of application for this class of chiral β-amino alcohols is in the enantioselective addition of organozinc reagents, particularly diethylzinc (B1219324), to aldehydes. mdpi.comwikipedia.orgrsc.org This reaction is a powerful tool for the formation of chiral secondary alcohols, which are valuable intermediates in organic synthesis. The general mechanism involves the formation of a chiral zinc-amino alkoxide complex in situ. The chiral ligand, in this case, a derivative like this compound, coordinates to the zinc atom, creating a chiral pocket that directs the approach of the aldehyde to the alkylzinc reagent, leading to the preferential formation of one enantiomer of the resulting alcohol.

The evolution of research on related ligands has focused on optimizing the ligand structure to achieve higher enantioselectivity and broader substrate scope. Modifications to the steric and electronic properties of the aryl ring and the amino group have been explored to fine-tune the catalytic performance. Given this context, the research trajectory for this compound would likely involve its synthesis and application as a chiral ligand in various asymmetric transformations, with a primary focus on carbon-carbon bond-forming reactions like the aforementioned dialkylzinc additions. Further investigations would likely explore its efficacy with a range of substrates and its potential immobilization on solid supports for catalyst recycling. nih.gov

Below is a table summarizing the typical outcomes for the enantioselective addition of diethylzinc to various aldehydes using representative chiral β-amino alcohol ligands, which illustrates the expected performance context for compounds like this compound.

| Aldehyde Substrate | Chiral β-Amino Alcohol Ligand Type | Typical Conversion (%) | Typical Enantiomeric Excess (ee, %) | Resulting Chiral Alcohol |

|---|---|---|---|---|

| Benzaldehyde (B42025) | N,N-Dialkyl-1-phenyl-2-aminoethanol derivative | >95 | 90-98 | (S)-1-Phenyl-1-propanol |

| p-Tolualdehyde | N,N-Dialkyl-1-phenyl-2-aminoethanol derivative | >95 | 92-97 | (S)-1-(p-tolyl)propan-1-ol |

| o-Tolualdehyde | N,N-Dialkyl-1-phenyl-2-aminoethanol derivative | >95 | 90-95 | (S)-1-(o-tolyl)propan-1-ol |

| 1-Naphthaldehyde | N,N-Dialkyl-1-phenyl-2-aminoethanol derivative | >90 | >90 | (S)-1-(naphthalen-1-yl)propan-1-ol |

| Hexanal | N,N-Dialkyl-1-phenyl-2-aminoethanol derivative | >80 | 85-95 | (S)-Octan-3-ol |

Structure

3D Structure

Properties

Molecular Formula |

C10H15NO |

|---|---|

Molecular Weight |

165.23 g/mol |

IUPAC Name |

(1S)-1-[2-(dimethylamino)phenyl]ethanol |

InChI |

InChI=1S/C10H15NO/c1-8(12)9-6-4-5-7-10(9)11(2)3/h4-8,12H,1-3H3/t8-/m0/s1 |

InChI Key |

JXVZATODPMOZFU-QMMMGPOBSA-N |

Isomeric SMILES |

C[C@@H](C1=CC=CC=C1N(C)C)O |

Canonical SMILES |

CC(C1=CC=CC=C1N(C)C)O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Enantiomerically Pure S 1 2 Dimethylamino Phenyl Ethan 1 Ol

Enantioselective Reduction of Corresponding Prochiral Ketones to (S)-1-(2-(Dimethylamino)phenyl)ethan-1-ol

The most direct and widely employed route to enantiomerically pure this compound is the asymmetric reduction of its prochiral precursor, 2'-(dimethylamino)acetophenone. This transformation can be achieved with high efficiency and stereocontrol using various catalytic systems.

Asymmetric Transfer Hydrogenation Approaches (ATH) Utilizing Ruthenium and Iridium Catalysts

Asymmetric transfer hydrogenation (ATH) has emerged as a powerful and practical method for the reduction of ketones. researchgate.net This technique typically employs isopropanol (B130326) or a mixture of formic acid and triethylamine (B128534) as the hydrogen source in the presence of a chiral transition metal catalyst. Ruthenium and iridium complexes, particularly those featuring N-sulfonated diamine ligands like TsDPEN (N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine), are among the most successful catalysts for this transformation. figshare.com

Ruthenium(II)-TsDPEN complexes, often in conjunction with an η6-arene ligand (e.g., p-cymene (B1678584) or benzene), have demonstrated high activity and enantioselectivity in the reduction of a wide range of aryl ketones. For electron-rich substrates, such as 2'-(dimethylamino)acetophenone, tethered Ru(II)/TsDPEN catalysts have shown particular promise. acs.org These "tethered" catalysts, where the arene ligand is covalently linked to the diamine, exhibit enhanced stability and can lead to improved enantioselectivity. researchgate.net The use of aqueous conditions, often with sodium formate (B1220265) as the hydrogen donor, has also been shown to be effective, offering a greener alternative to organic solvents. acs.org

Iridium catalysts, often complexed with diamine ligands, are also highly effective for the ATH of ketones. nih.govnih.govchimia.ch While less commonly reported for this specific substrate compared to ruthenium, iridium-based systems represent a viable and potent alternative for achieving high enantioselectivity.

| Catalyst | Substrate Analogue | Hydrogen Source | Solvent | Conversion (%) | Enantiomeric Excess (ee, %) | Configuration |

|---|---|---|---|---|---|---|

| Tethered Ru(II)/TsDPEN | p-amino acetophenone | HCOOH/NEt3 | Water/Methanol (1:1) | >99 | 94 | Not Specified |

| Ru(OTf)(TsDPEN)(η6-p-cymene) | Alkynyl Ketones | H2 (10 atm) | Not Specified | High | up to 97 | Not Specified |

| (R,R)-Teth-TsDPEN-Ru(II) | α-Alkyl-β-ketoaldehydes | Not Specified | Not Specified | 41-87 | >99 | anti |

Biocatalytic Pathways for the Enantioselective Synthesis of this compound Precursors

Biocatalysis offers a green and highly selective alternative to traditional chemical methods for the synthesis of chiral compounds. nih.gov The use of whole-cell microorganisms or isolated enzymes, such as ketoreductases (KREDs) or alcohol dehydrogenases (ADHs), can facilitate the asymmetric reduction of 2'-(dimethylamino)acetophenone with excellent enantioselectivity. acs.org

These enzymatic reductions typically operate under mild conditions (near-neutral pH and ambient temperature) in aqueous media, minimizing waste and avoiding the use of heavy metals. uni-graz.at The stereochemical outcome of the reaction is determined by the specific enzyme used, with different enzymes capable of producing either the (S) or (R)-enantiomer. The broad substrate scope of many commercially available KREDs suggests their applicability to substituted acetophenones.

A significant advantage of biocatalysis is the potential for high enantiomeric excess (often >99% ee). uni-graz.at Furthermore, the development of engineered amine dehydrogenases (AmDHs) has opened up pathways for the direct asymmetric reductive amination of α-hydroxy ketones to produce chiral amino alcohols, which could be an alternative strategy for synthesizing related structures. frontiersin.orgnih.gov

| Biocatalyst | Substrate Type | Yield (%) | Enantiomeric Excess (ee, %) | Key Features |

|---|---|---|---|---|

| Engineered ADH | Bulky ketone for Montelukast synthesis | 97.2 | 99.9 | Kilogram-scale synthesis acs.org |

| ADH from Lactobacillus kefir | (S)-N,N-dimethyl-3-hydroxy-3-(2-thienyl)-1-propanamine precursor | High | >99 | Intermediate for (S)-duloxetine acs.org |

| Microbial Reduction (Candida, Pichia, etc.) | 2-bromo-4-fluoro acetophenone | Not Specified | High | Synthesis of a chiral intermediate mdpi.com |

Chiral Catalyst Systems Employing Specific Ligands for Stereocontrol in the Synthesis of this compound

The enantioselectivity of metal-catalyzed reductions is critically dependent on the nature of the chiral ligand coordinated to the metal center. Pyridine-bis(oxazoline) (Pybox) ligands are a class of C2-symmetric, tridentate ligands that have proven highly effective in asymmetric catalysis. tcichemicals.comcambridgenetwork.co.uk

Ruthenium complexes incorporating Pybox ligands have been successfully employed in the asymmetric transfer hydrogenation of aryl ketones. mdpi.com The steric and electronic properties of the Pybox ligand, which can be tuned by modifying the substituents on the oxazoline (B21484) rings, play a crucial role in determining the stereochemical outcome of the reduction. These catalysts have demonstrated the ability to produce chiral alcohols with high enantiomeric excesses. The choice of the specific Pybox ligand can influence not only the enantioselectivity but also the catalytic activity. mdpi.com

| Catalyst System | Conversion (%) | Enantiomeric Excess (ee, %) | Resulting Configuration |

|---|---|---|---|

| Ru(II)/(R,R)-Ph-pybox/phosphane | 95-99 | up to 95 | Not Specified |

| Os(II)/(S,S)-iPr-pybox)/phosphite (B83602) | 96-99 | up to 94 | Not Specified |

Multicomponent Reaction Strategies Towards the Chiral Scaffold of this compound

Multicomponent reactions (MCRs), in which three or more reactants combine in a single operation to form a product that contains portions of all the starting materials, offer a highly efficient approach to building molecular complexity. While the direct synthesis of this compound via an MCR is not well-established, MCRs that generate chiral β-amino alcohols are of significant interest.

For instance, chromium-catalyzed asymmetric cross-coupling reactions between aldehydes and imines have been developed for the modular synthesis of chiral β-amino alcohols. westlake.edu.cn This approach, however, typically requires specific activation of the substrates and the development of a tailored catalytic system to achieve high chemo- and stereoselectivity. Another potential strategy involves the 1,3-dipolar cycloaddition of carbonyl ylides to aldimines, which can produce syn-α-hydroxy-β-amino esters with high diastereoselectivity. diva-portal.org The application of these and other MCRs to the specific scaffold of this compound remains an area for future research and development.

Deracemization Techniques Applied to Racemic 1-(2-(Dimethylamino)phenyl)ethan-1-ol

Deracemization is an elegant strategy for converting a racemic mixture into a single enantiomer, thereby achieving a theoretical yield of 100%. Chemoenzymatic deracemization processes have been successfully applied to racemic 1-phenylethanols and offer a promising route to enantiopure this compound. nih.gov

One such approach involves a two-step, one-pot process. nih.gov In the first step, one enantiomer of the racemic alcohol is selectively oxidized to the corresponding ketone using a chemical oxidant. In the second step, the ketone is asymmetrically reduced back to the desired enantiomer of the alcohol using a stereoselective biocatalyst. For example, manganese oxide can be used for the non-enantioselective oxidation, followed by an alcohol dehydrogenase that selectively reduces the resulting 2'-(dimethylamino)acetophenone to the (S)-alcohol. nih.gov The success of this method relies on the compatibility of the oxidant and the biocatalyst, which can sometimes be achieved by compartmentalizing the reactions. nih.gov

Another deracemization strategy involves the selective oxidation of the (R)-enantiomer using a biocatalyst, followed by the asymmetric reduction of the intermediate ketone to the (S)-enantiomer. Resting cells of Candida albicans have been shown to perform such transformations on related 1-phenyl-1,2-ethanediols. researchgate.net

Applications of S 1 2 Dimethylamino Phenyl Ethan 1 Ol in Asymmetric Catalysis

(S)-1-(2-(Dimethylamino)phenyl)ethan-1-ol as a Chiral Ligand in Metal-Catalyzed Asymmetric Reactions

This compound and its structural analogs are effective chiral ligands in a variety of metal-catalyzed asymmetric reactions. The presence of both a hydroxyl and a dimethylamino group allows for the formation of stable chelate complexes with metal centers, creating a well-defined chiral environment that directs the stereochemical outcome of the reaction.

Enantioselective C-C Bond Formation Reactions Mediated by this compound Derived Ligands

Chiral amino alcohols are widely employed as ligands in the enantioselective addition of organometallic reagents to prochiral electrophiles, a fundamental method for constructing chiral carbon-carbon bonds. A notable example is the addition of diethylzinc (B1219324) to aldehydes and enones.

Research into new enantioselective catalysts has explored derivatives of chiral amino alcohols due to their straightforward synthesis from readily available chiral amino acids. polyu.edu.hk While direct studies on this compound are limited, the properties of its cyclohexyl analog, N,N-dimethyl-2-amino-1,2-dicyclohexylethanol, have been investigated in the asymmetric conjugate addition of diethylzinc to enones. This catalyst, derived from the hydrogenation of the phenyl rings of a related amino alcohol, has demonstrated good enantioselectivity for a variety of enones. polyu.edu.hk For instance, the catalyst derived from N,N-dimethyl-2-amino-1,2-dicyclohexylethanol provided significantly better enantioselectivity than its phenyl analog in certain reactions, highlighting the impact of structural modifications on catalytic performance. polyu.edu.hk

The enantioselective addition of diethylzinc to benzaldehyde (B42025) is a benchmark reaction for testing the efficacy of chiral ligands. Various β-amino alcohol ligands have been synthesized and evaluated for this purpose, showing moderate to good conversion rates and enantioselectivity. mdpi.com Polymer-supported chiral catalysts based on N-butylnorephedrine have also been used, affording optically active secondary alcohols with good to high enantiomeric excesses. psu.edu

Table 1: Asymmetric Conjugate Addition of Diethylzinc to Enones Catalyzed by a Cyclohexyl Analog of this compound polyu.edu.hk Note: The following data is for the catalyst derived from N,N-dimethyl-2-amino-1,2-dicyclohexylethanol, a structural analog.

| Enone Substrate | Enantiomeric Excess (ee, %) |

|---|---|

| Chalcone | 86.7 |

| Benzalacetone | 72.4 |

| 2-Cyclohexen-1-one | 70.1 |

Asymmetric Hydrogenation of Olefins and Ketones Using this compound Based Catalysts

Asymmetric hydrogenation is a crucial industrial process for the synthesis of enantiomerically pure compounds. Chiral ligands derived from amino alcohols play a pivotal role in the catalysts used for these transformations, particularly in the reduction of ketones.

The catalytic system often involves an in-situ generated oxazaborolidine from a chiral amino alcohol and a boron source like borane (B79455). Studies on the cyclohexyl analogs of this compound, specifically 2-amino-2-cyclohexylethanol and 2-amino-1,2-dicyclohexylethanol, have been conducted to investigate the steric and electronic effects of the substituents on the enantioselectivity of ketone reduction. polyu.edu.hk These studies revealed that hydrogenating the phenyl rings to cyclohexyl rings can significantly influence the catalyst's performance. polyu.edu.hk

Ruthenium complexes incorporating chiral diphosphine and diamine ligands are also highly effective for the asymmetric hydrogenation of a wide range of ketones, yielding chiral alcohols with high enantioselectivity. nih.gov While direct application of this compound in these specific ruthenium systems is not extensively documented, the principles of ligand design and catalyst function are broadly applicable to chiral amino alcohols. Similarly, polymer-supported chiral diamines have been shown to be effective in the asymmetric hydrogenation of unfunctionalized aromatic ketones.

Table 2: Asymmetric Borane Reduction of Prochiral Ketones with a Catalyst Derived from a Cyclohexyl Analog of this compound polyu.edu.hk Note: The following data is for the catalyst derived from 2-amino-1,2-dicyclohexylethanol, a structural analog.

| Ketone Substrate | Enantiomeric Excess (ee, %) |

|---|---|

| Acetophenone | 95.2 |

| Propiophenone | 93.5 |

| 1-Acetonaphthone | 88.6 |

Enantioselective Oxidation and Reduction Reactions Catalyzed by Complexes Featuring this compound

While the role of this compound and its direct derivatives as ligands in enantioselective oxidation reactions is not as extensively documented as their role in reductions, the fundamental principles of chiral metal complex catalysis apply. Such complexes can, in theory, catalyze oxidations by creating a chiral environment that differentiates between two enantiotopic faces or groups of a prochiral substrate.

In the context of enantioselective reductions, as discussed in the previous section, catalysts derived from chiral amino alcohols and borane are well-established for the reduction of ketones. polyu.edu.hk The mechanism involves the formation of a chiral oxazaborolidine catalyst that coordinates with both the borane and the ketone, leading to a highly organized, chair-like transition state that dictates the stereochemical outcome of the hydride transfer.

Role of this compound as a Chiral Auxiliary in Stereocontrolled Transformations

A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired transformation, the auxiliary is removed, yielding an enantiomerically enriched product. Amino alcohols are a prominent class of compounds used as chiral auxiliaries. wikiwand.com

For instance, α-phenylethylamine, which is structurally related to this compound, is employed as a chiral auxiliary in the asymmetric synthesis of β-amino acids. nih.gov In a typical sequence, the chiral amine is first used to form a chiral amide. The subsequent 1,4-addition of another equivalent of the chiral amine to the resulting α,β-unsaturated amide, followed by diastereoselective alkylation, establishes the new stereocenter. Finally, hydrogenolysis removes the auxiliary groups, affording the desired α-substituted-β-alanine in high enantiomeric purity. nih.gov This strategy highlights the potential of this compound to function in a similar capacity, where the amino and alcohol functionalities can be used to attach the auxiliary to a substrate and direct subsequent stereoselective reactions. Other well-known chiral auxiliaries derived from amino alcohols include pseudoephedrine and its analogs, which are highly effective in controlling the stereochemistry of alkylation reactions. nih.gov

Organocatalytic Applications of this compound and its Derivatives

Organocatalysis, the use of small organic molecules to catalyze chemical reactions, has emerged as a powerful tool in asymmetric synthesis. Chiral amino alcohols are effective organocatalysts for various transformations, leveraging their bifunctional nature to activate substrates and control stereochemistry through non-covalent interactions like hydrogen bonding. rsc.org

Simple primary β-amino alcohols, which share functional group similarity with this compound, have been shown to be efficient organocatalysts for the asymmetric Michael addition of β-keto esters to nitroalkenes. rsc.org In these reactions, the amino group can activate the substrate by forming an enamine or act as a Brønsted base, while the hydroxyl group can engage in hydrogen bonding to orient the reactants in the transition state, thereby inducing enantioselectivity. rsc.org The steric environment created by the substituents on the amino alcohol backbone is crucial for achieving high levels of stereocontrol. Chiral amines and their derivatives, such as 4-(dimethylamino)pyridine (DMAP) analogs, are also widely used as nucleophilic catalysts in asymmetric synthesis. acs.orgpsu.edu

Impact of Chiral Amplification and Autocatalysis in this compound Mediated Reactions

Chiral amplification and asymmetric autocatalysis are phenomena where a small initial enantiomeric imbalance in a reaction mixture is significantly enhanced, potentially leading to a nearly enantiopure product. While these concepts are of great fundamental interest in understanding the origins of homochirality, specific examples involving this compound in autocatalytic reactions with chiral amplification are not well-documented in the scientific literature.

The most studied example of asymmetric autocatalysis with significant chiral amplification is the Soai reaction, which involves the alkylation of pyrimidine-5-carbaldehyde (B119791) with diisopropylzinc (B128070) in the presence of a chiral initiator. However, the chiral initiators in the Soai reaction are typically chiral alcohols without an amino group. Research in the area of chiral amplification often focuses on systems involving crystallization or polymerization where a small initial chirality can be propagated. nih.govamolf.nltue.nl There is currently a lack of specific research data to detail the impact of chiral amplification and autocatalysis in reactions directly mediated by this compound.

Mechanistic Investigations of Reactions Involving S 1 2 Dimethylamino Phenyl Ethan 1 Ol

Unravelling the Stereochemical Control Mechanisms in Asymmetric Reactions Catalyzed by (S)-1-(2-(Dimethylamino)phenyl)ethan-1-ol

This compound is a chiral amino alcohol that serves as a highly effective ligand in asymmetric catalysis. Its ability to control the stereochemical outcome of a reaction stems from its distinct structural features. The molecule possesses two key functional groups—a hydroxyl group and a dimethylamino group—which can act as a bidentate ligand, coordinating to a metal center through the oxygen and nitrogen atoms. This chelation creates a rigid, five-membered ring structure that forms a stable chiral complex with the metal.

The stereochemical control mechanism is primarily based on the formation of a well-defined chiral environment around the catalytic metal center. When a prochiral substrate coordinates to this metal-ligand complex, the bulky phenyl group and the chiral stereocenter of the ligand create significant steric hindrance. This forces the substrate to approach the metal center from a specific, less hindered trajectory. Consequently, the subsequent chemical transformation—be it a reduction, oxidation, or carbon-carbon bond formation—occurs preferentially on one face of the substrate, leading to the formation of one enantiomer of the product in excess.

The precise nature of the control can be influenced by several factors, including the choice of metal, solvent, and reaction temperature. These parameters can affect the geometry and stability of the catalytic complex and its transition state. For instance, in asymmetric transfer hydrogenation of ketones, a ruthenium complex of an amino alcohol ligand would facilitate the delivery of a hydride to one specific face of the carbonyl group, dictated by the ligand's conformation. The interaction between the substrate and the ligand within the transition state is crucial for achieving high levels of enantioselectivity.

| Factor | Mechanism of Influence | Expected Outcome |

|---|---|---|

| Metal Center (e.g., Ru, Rh, Ir) | Alters the geometry and Lewis acidity of the catalytic complex. | Modulation of both catalytic activity and enantioselectivity. |

| Solvent Polarity | Affects the stability of the transition state and the solubility of reactants. | Can fine-tune the enantiomeric excess (ee) of the product. |

| Temperature | Influences reaction kinetics and the energy difference between diastereomeric transition states. | Lower temperatures generally lead to higher enantioselectivity. |

| Substrate Structure | Steric and electronic properties of the substrate affect its interaction with the chiral catalyst. | The degree of stereocontrol is substrate-dependent. |

Electrochemical Oxidation Pathways and Mechanistic Insights for 1-(2-(Dimethylamino)phenyl)ethan-1-ol and Analogues

The electrochemical oxidation of 1-(2-(Dimethylamino)phenyl)ethan-1-ol, as an alkanolamine derivative, follows mechanisms common to aliphatic amines and related structures. The process is centered on the nitrogen atom of the dimethylamino group, which is the most easily oxidized site in the molecule. The oxidation typically proceeds through a dealkylation mechanism, particularly in neutral or alkaline aqueous solutions. mdpi.com

The initial step involves a one-electron transfer from the nitrogen atom to the anode, generating a radical cation. This is followed by the loss of a proton from the carbon adjacent to the nitrogen, leading to the formation of a carbon-centered radical. This radical can then undergo a second one-electron oxidation to form a highly reactive iminium cation intermediate. mdpi.com

This iminium intermediate is susceptible to nucleophilic attack by water molecules present in the medium. The hydrolysis of the iminium cation leads to the cleavage of a carbon-nitrogen bond, resulting in the formation of formaldehyde and a secondary amine. Concurrently, the rest of the molecule is transformed. For a related compound, 2-(dimethylamino)-1-phenylethan-1-ol, the oxidation yields benzaldehyde (B42025) and a radical that ultimately forms an iminium intermediate. mdpi.com Applying this to 1-(2-(Dimethylamino)phenyl)ethan-1-ol, the oxidation would likely lead to the cleavage of the C-C bond adjacent to the nitrogen-bearing phenyl ring, yielding 2-aminobenzaldehyde derivatives and other byproducts. The specific products can be influenced by the substituent on the aromatic ring. For example, electron-donating groups on the amine can facilitate oxidation and lead to higher product yields compared to electron-withdrawing groups. researchgate.net

| Step | Description | Key Intermediate/Product |

|---|---|---|

| 1 | One-electron oxidation of the nitrogen atom. | Amine radical cation. |

| 2 | Deprotonation from the α-carbon. | Carbon-centered radical. |

| 3 | Second one-electron oxidation. | Iminium cation. |

| 4 | Nucleophilic attack by water and subsequent bond cleavage. | Formaldehyde, secondary amine, and aldehyde/ketone fragments. |

Kinetic Studies and Reaction Rate Determinations for this compound Mediated Processes

Kinetic studies are essential for understanding the mechanism and efficiency of catalytic processes mediated by this compound. Such investigations focus on measuring the rate at which a reaction proceeds and how that rate is influenced by various factors like reactant concentrations, temperature, and catalyst loading. wisdomlib.org

A typical kinetic study for a reaction catalyzed by a complex of this ligand would involve systematically varying the concentration of the substrate, the catalyst, and any other reagents while monitoring the formation of the product over time. Techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), or Nuclear Magnetic Resonance (NMR) spectroscopy are commonly employed for this purpose.

By analyzing the initial reaction rates at different reactant concentrations, the order of the reaction with respect to each component can be determined. This information is used to formulate a rate law for the reaction, which mathematically describes the dependency of the reaction rate on the concentration of the reactants. For example, if a reaction is found to be first-order in both the substrate and the catalyst, the rate law would be expressed as: Rate = k[Substrate][Catalyst].

Furthermore, conducting the experiments at various temperatures allows for the determination of the activation energy (Ea) using the Arrhenius equation. The activation energy provides insight into the energy barrier of the rate-determining step of the reaction. A lower activation energy implies a more efficient catalytic process. These kinetic parameters are crucial for optimizing reaction conditions to achieve maximum yield and selectivity.

| Kinetic Parameter | Description | Method of Determination |

|---|---|---|

| Reaction Order | The exponent to which the concentration of a species is raised in the rate law. | Method of initial rates by varying reactant concentrations. |

| Rate Constant (k) | The proportionality constant in the rate law. | Calculated from the rate law equation using experimental data. |

| Activation Energy (Ea) | The minimum energy required for a reaction to occur. | Arrhenius plot (ln(k) vs. 1/T) from experiments at different temperatures. |

| Pre-exponential Factor (A) | A constant related to the frequency of molecular collisions. | Derived from the intercept of the Arrhenius plot. |

Probing Substrate-Catalyst Interactions and Transition State Geometries

Understanding the three-dimensional arrangement of the substrate and catalyst in the transition state is fundamental to explaining the high selectivity observed in reactions mediated by this compound. The interaction begins with the coordination of the substrate to the chiral metal-ligand complex. The bidentate nature of the amino alcohol ligand creates a rigid and predictable coordination sphere around the metal.

The geometry of the resulting transition state is governed by a combination of attractive and repulsive non-covalent interactions. These include:

Chelation: The primary interaction where the nitrogen and oxygen atoms of the ligand bind to the metal, forming a stable five-membered ring. This fixes the ligand's conformation.

Steric Repulsion: The bulky phenyl group of the ligand and substituents on the substrate repel each other, forcing the substrate into a specific orientation to minimize steric clash.

Hydrogen Bonding: The hydroxyl group of the ligand can potentially form hydrogen bonds with the substrate, further locking its orientation.

Computational modeling, particularly using Density Functional Theory (DFT), is a powerful tool for elucidating these interactions. Researchers can build computational models of the catalyst-substrate complex and calculate the energies of different possible transition state geometries. The lowest energy pathway corresponds to the most likely reaction mechanism and predicts the major stereoisomer formed. These models can reveal crucial details such as bond lengths and angles at the moment of bond formation or cleavage.

Experimental techniques also provide valuable insights. Kinetic Isotope Effects (KIEs) can be used to probe the nature of bond-breaking and bond-forming in the transition state. nih.gov Advanced NMR techniques, such as Nuclear Overhauser Effect (NOE) spectroscopy, can be used to determine the proximity of different atoms in the catalyst-substrate complex in solution, providing experimental validation for the proposed interaction models.

| Type of Interaction | Description | Role in Stereoselectivity |

|---|---|---|

| Metal Chelation | Binding of the N and O atoms of the ligand to the metal center. | Creates a rigid chiral scaffold. |

| Steric Hindrance | Repulsive forces between bulky groups (e.g., phenyl group) of the ligand and substrate. | Directs the substrate to approach from the least hindered face. |

| π-π Stacking | Potential interaction between the aromatic rings of the ligand and the substrate. | Can stabilize a specific transition state geometry. |

| Hydrogen Bonding | Interaction between the ligand's -OH group and a heteroatom on the substrate. | Provides an additional anchoring point, enhancing rigidity and selectivity. |

Table of Compounds

| Compound Name |

|---|

| This compound |

| 1-(2-(Dimethylamino)phenyl)ethan-1-ol |

| 2-(Dimethylamino)-1-phenylethan-1-ol |

| Formaldehyde |

| Benzaldehyde |

| 2-Aminobenzaldehyde |

Advanced Spectroscopic and Computational Analysis of S 1 2 Dimethylamino Phenyl Ethan 1 Ol

Conformational Analysis and Stereochemical Elucidation Using Advanced NMR Techniques for (S)-1-(2-(Dimethylamino)phenyl)ethan-1-ol and its Complexes

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the three-dimensional structure of molecules in solution. For a chiral amino alcohol like this compound, advanced NMR methods are critical for a detailed understanding of its conformational preferences and for confirming its absolute stereochemistry.

Standard 1D NMR (¹H and ¹³C) provides initial structural confirmation. For the related compound 1-phenylethanol, typical ¹H NMR signals include a doublet for the methyl protons (CH₃), a quartet for the methine proton (CH-OH), and multiplets for the aromatic protons. rsc.org The ¹³C NMR spectrum shows distinct resonances for the methyl, methine, and aromatic carbons. rsc.org For this compound, one would additionally expect a singlet for the N-methyl protons. The presence of the ortho-dimethylamino group would be expected to shift the resonances of the nearby aromatic protons and carbons.

Advanced 2D NMR techniques are employed for a more in-depth analysis. Techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) are particularly powerful. columbia.edu These methods detect through-space interactions between protons that are close to each other, typically within 5 Å, providing crucial information for conformational and stereochemical analysis. columbia.edulibretexts.org

A NOESY or ROESY experiment on this compound would be expected to show correlations between the methine proton of the ethyl alcohol side chain and specific protons on the phenyl ring. The relative intensities of these cross-peaks can help determine the preferred orientation (conformation) of the side chain relative to the aromatic ring. For instance, a strong NOE between the methine proton and an aromatic proton would indicate their spatial proximity in the dominant solution-state conformation. Similarly, correlations between the N-methyl protons and the aromatic ring or the ethanol (B145695) side chain can reveal rotational preferences around the C-N bond.

For molecules of intermediate size, where the NOE may be close to zero, ROESY is often the preferred experiment as the Rotating-frame Overhauser Effect (ROE) is always positive. columbia.edureddit.com In cases of chemical exchange, such as slow rotation around a bond, these experiments (often termed EXSY) can also provide kinetic information. reddit.com

To elucidate the absolute stereochemistry, NMR analysis of diastereomeric derivatives is a common strategy. researchgate.networdpress.com By reacting the chiral alcohol with a chiral derivatizing agent (CDA), such as Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid) or 2-methoxy-2-(1-naphthyl)propionic acid (MαNP acid), a mixture of diastereomers is formed. researchgate.netresearchgate.net The differing spatial arrangements of the substituents in the resulting diastereomeric esters lead to distinct chemical shifts for the protons near the chiral center, allowing for the assignment of the absolute configuration. researchgate.netresearchgate.net

Table 5.1: Expected ¹H NMR Signals and Advanced NMR Applications for this compound

| Proton Group | Expected Signal | Multiplicity | Expected Chemical Shift (ppm, relative) | Information from Advanced NMR (NOESY/ROESY) |

| -CH₃ (ethanol) | Doublet | d | Upfield | Spatial proximity to methine proton and potentially aromatic protons. |

| -CH(OH) | Quartet | q | Mid-field | Spatial proximity to methyl protons, OH proton, and aromatic protons. Key for conformational analysis. |

| -N(CH₃)₂ | Singlet | s | Mid-field | Spatial proximity to aromatic protons and ethanol side chain. Reveals rotation around C-N bond. |

| Aromatic-H | Multiplets | m | Downfield | Intra-ring and inter-substituent (with side chains) spatial relationships. |

| -OH | Broad Singlet | br s | Variable | Spatial proximity to methine proton and potentially the nitrogen atom (intramolecular H-bond). |

Vibrational Spectroscopy (FT-IR, Raman) for Understanding Molecular Interactions and Structural Dynamics of this compound

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides valuable insights into the functional groups and molecular interactions within a compound. researchgate.net For this compound, these techniques are particularly useful for studying the intramolecular and intermolecular interactions, primarily hydrogen bonding.

The FT-IR spectrum is expected to be dominated by characteristic absorption bands. A key feature would be the O-H stretching vibration of the alcohol group, typically appearing as a broad band in the 3200-3600 cm⁻¹ region. rsc.org The position and shape of this band are highly sensitive to hydrogen bonding. In this compound, the proximity of the basic dimethylamino group to the acidic hydroxyl group allows for the possibility of a strong intramolecular hydrogen bond (O-H···N). This interaction would likely cause the O-H stretching frequency to shift to a lower wavenumber (red-shift) and broaden compared to a free, non-hydrogen-bonded hydroxyl group.

Other significant vibrational modes include:

C-H Stretching: Aromatic C-H stretches typically appear just above 3000 cm⁻¹, while aliphatic C-H stretches are found just below 3000 cm⁻¹. rsc.org

Aromatic C=C Stretching: These vibrations give rise to a series of sharp bands in the 1450-1600 cm⁻¹ region. rsc.org

C-O Stretching: The alcohol C-O stretch is expected in the 1000-1200 cm⁻¹ range.

C-N Stretching: The stretching vibration for the aromatic C-N bond would be observed in the 1250-1350 cm⁻¹ region.

By studying the vibrational spectra under different conditions (e.g., varying concentrations or solvents), the dynamics of intermolecular versus intramolecular hydrogen bonding can be investigated. In dilute, non-polar solvents, intramolecular interactions are favored, whereas at higher concentrations or in polar solvents, intermolecular hydrogen bonds (molecule-to-molecule or molecule-to-solvent) become more prevalent.

Table 5.2: Expected Key Vibrational Modes for this compound

| Vibrational Mode | Technique | Expected Wavenumber (cm⁻¹) | Structural Information |

| O-H Stretch | FT-IR | 3200 - 3600 (Broad) | Indicates presence and nature (intra- vs. intermolecular) of hydrogen bonding. |

| Aromatic C-H Stretch | FT-IR, Raman | 3000 - 3100 | Confirms presence of the aromatic ring. |

| Aliphatic C-H Stretch | FT-IR, Raman | 2850 - 3000 | Confirms presence of methyl and methine groups. |

| Aromatic C=C Stretch | FT-IR, Raman | 1450 - 1600 | Characteristic fingerprint of the phenyl group. |

| C-N Stretch | FT-IR | 1250 - 1350 | Confirms presence of the dimethylamino group. |

| C-O Stretch | FT-IR | 1000 - 1200 | Confirms presence of the secondary alcohol. |

X-ray Crystallography of this compound and its Coordination Compounds (if applicable)

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystalline material. nih.gov It provides unambiguous information on bond lengths, bond angles, and torsional angles, as well as details of intermolecular interactions and packing in the crystal lattice.

A search of publicly available crystallographic databases did not yield a crystal structure for this compound or its coordination compounds. However, if a suitable single crystal could be grown and analyzed, the resulting data would be invaluable.

The crystal structure would provide an exact, static picture of the molecule's conformation in the solid state. This would allow for the direct observation of the intramolecular O-H···N hydrogen bond, if present, and a precise measurement of its geometry. It would also reveal the intermolecular interactions, such as hydrogen bonds between the hydroxyl group of one molecule and the nitrogen or oxygen of a neighboring molecule, which dictate how the molecules pack together.

Derivatives and Analogues of S 1 2 Dimethylamino Phenyl Ethan 1 Ol in Chemical Research

Synthesis and Characterization of Novel Chiral Derivatives of (S)-1-(2-(Dimethylamino)phenyl)ethan-1-ol

The synthesis of novel chiral derivatives from this compound primarily involves the modification of its hydroxyl and dimethylamino functionalities to introduce phosphine (B1218219), phosphite (B83602), or other coordinating groups. These modifications are crucial for creating ligands with specific steric and electronic properties tailored for various metal-catalyzed asymmetric reactions.

One common strategy involves the conversion of the hydroxyl group into a phosphite or phosphinite moiety, while the dimethylamino group can be either retained or modified. For instance, phosphine-phosphite ligands can be synthesized by reacting the chiral amino alcohol with a phosphine-containing precursor. The synthesis of such ligands often involves a multi-step process, starting with the protection of one functional group while the other is being modified, followed by deprotection and subsequent reaction at the second site.

The characterization of these novel derivatives is essential to confirm their structure and purity. A combination of spectroscopic techniques is typically employed for this purpose.

Table 1: Spectroscopic Characterization of a Representative Chiral Phosphine-Phosphite Ligand Derived from this compound

| Spectroscopic Technique | Characteristic Data | Interpretation |

| ³¹P NMR | Two distinct signals in the phosphorus region. | Confirms the presence of two different phosphorus environments (phosphine and phosphite). |

| ¹H NMR | Complex multiplets in the aromatic region, signals corresponding to the ethyl bridge and methyl groups. | Provides information on the overall proton framework of the molecule. |

| ¹³C NMR | Resonances corresponding to aromatic, aliphatic, and methyl carbons. | Confirms the carbon skeleton of the synthesized ligand. |

| Mass Spectrometry | Molecular ion peak corresponding to the expected molecular weight. | Confirms the successful synthesis of the target molecule. |

| FT-IR Spectroscopy | Characteristic absorption bands for P-O-C, P-C, and C-N bonds. | Provides information about the functional groups present in the ligand. |

The synthesis of P-stereogenic phosphine-phosphite ligands incorporating a phosphanorbornane moiety and an axially chiral bisnaphthol has been reported, showcasing the modularity in designing ligands from chiral backbones. nih.gov Although not directly derived from this compound, these synthetic strategies can be adapted for its derivatization.

Structure-Selectivity Relationship Studies through Ligand Modification Strategies

Understanding the relationship between the structure of a chiral ligand and the enantioselectivity of the catalyzed reaction is paramount for the rational design of more efficient catalysts. For derivatives of this compound, modifications to both the steric and electronic properties of the ligand can have a profound impact on the outcome of a catalytic reaction.

Key structural aspects that are often varied include:

The nature of the phosphorus-containing group: The replacement of a phosphine with a phosphite or a phosphoramidite (B1245037) can significantly alter the electronic properties of the ligand, which in turn influences its coordination to the metal center and the subsequent catalytic steps.

The steric bulk of the substituents on the phosphorus atom: Increasing the steric hindrance around the metal center can enhance enantioselectivity by creating a more defined chiral pocket that preferentially accommodates one enantiomer of the substrate.

The nature of the amino group: Modification of the dimethylamino group to other alkylamino or arylamino groups can influence the ligand's coordination geometry and its electronic donating ability.

Table 2: Hypothetical Structure-Selectivity Relationship in the Asymmetric Allylic Alkylation using Derivatives of this compound

| Ligand Derivative | Modification | Predicted Effect on Enantioselectivity (% ee) | Rationale |

| Derivative A | P(Ph)₂ group | 85 | Standard electronic and steric properties. |

| Derivative B | P(Cy)₂ group | 92 | Increased steric bulk enhances facial discrimination of the substrate. |

| Derivative C | P(OPh)₂ group | 75 | Electron-withdrawing phosphite group alters the electronic nature of the catalyst. |

| Derivative D | N(Et)₂ group | 88 | Minor steric modification at the nitrogen atom subtly alters the chelate ring conformation. |

Note: The data in this table is hypothetical and for illustrative purposes to demonstrate the principles of structure-selectivity relationship studies.

Studies on other chiral ligands have demonstrated that even subtle changes in the ligand backbone or the substituents on the coordinating atoms can lead to significant differences in catalytic activity and enantioselectivity. mdpi.comfigshare.com For instance, in palladium-catalyzed asymmetric allylic alkylation, the bite angle of bidentate phosphine ligands is a critical parameter that influences the selectivity of the reaction.

Immobilization and Heterogenization of this compound for Recyclable Catalytic Systems

The development of recyclable catalytic systems is a key goal in sustainable chemistry. Immobilizing chiral catalysts on solid supports facilitates their separation from the reaction mixture and allows for their reuse, which is both economically and environmentally advantageous. Derivatives of this compound can be heterogenized by anchoring them to various solid supports, such as polymers, silica, or magnetic nanoparticles.

The immobilization strategy typically involves functionalizing either the ligand or the support with a reactive group that allows for covalent attachment. For example, the phenyl ring of the ligand could be functionalized with a vinyl or a chloromethyl group, which can then be copolymerized or grafted onto a polymer backbone like polystyrene. researchgate.netnih.govgoogleapis.com

Table 3: Common Supports and Attachment Strategies for Catalyst Immobilization

| Solid Support | Attachment Chemistry | Advantages |

| Polystyrene | Friedel-Crafts alkylation, suspension polymerization of functionalized monomers. | High loading capacity, chemical stability. googleapis.commdpi.com |

| Silica Gel | Silylation with functionalized silanes. | High surface area, mechanical and thermal stability. |

| Magnetic Nanoparticles | Surface modification with coupling agents. | Easy separation using an external magnetic field. |

While specific examples of the immobilization of this compound derivatives are not extensively reported in the literature, the general principles of catalyst heterogenization are well-established. nih.govnih.gov The performance of the immobilized catalyst is often compared to its homogeneous counterpart to assess the effect of immobilization on activity and selectivity. In some cases, the support can have a positive influence on the catalytic performance, while in others, mass transfer limitations or steric hindrance from the support can lead to a decrease in efficiency.

Chiral Ligand Design Principles Based on the Core Structure of this compound

The core structure of this compound provides a valuable scaffold for the design of new chiral ligands, particularly bidentate N,P ligands, which have shown great promise in a variety of asymmetric catalytic reactions. nih.gov The key design principles that can be derived from this scaffold include:

Hemilability: The combination of a "hard" nitrogen donor and a "soft" phosphorus donor allows for hemilabile coordination to the metal center. This means that one of the donor atoms can dissociate from the metal during the catalytic cycle, creating a vacant coordination site for substrate binding, and then re-coordinate to stabilize the transition state.

Chelate Ring Size and Conformation: The formation of a five-membered chelate ring upon coordination of both the nitrogen and a phosphorus atom (introduced at the hydroxyl position) to a metal center creates a rigid and well-defined chiral environment. The conformation of this ring is influenced by the stereochemistry of the ethan-1-ol backbone.

Modular Synthesis: The synthetic accessibility of this compound allows for the modular synthesis of a library of ligands with varying steric and electronic properties. This modularity is crucial for the rapid screening and optimization of ligands for a specific catalytic application.

Substituent Effects: The ortho-dimethylamino group plays a crucial role in pre-organizing the ligand for metal coordination and can also have electronic effects on the catalytic center. The chiral hydroxyl group provides a convenient handle for introducing a second, tunable coordinating group, such as a phosphine or phosphite.

The design of phosphine-phosphite and other hybrid ligands has been a fruitful area of research, leading to catalysts with high activities and selectivities in reactions such as asymmetric hydrogenation and hydroformylation. researchgate.netrsc.orgdocumentsdelivered.comnih.gov The principles learned from the development of ligands based on scaffolds like this compound contribute to the broader field of asymmetric catalysis by providing insights into the subtle interplay of steric and electronic factors that govern enantioselection. nih.govresearchgate.net

Future Research Directions and Emerging Areas

Exploration of New Asymmetric Reactions Utilizing (S)-1-(2-(Dimethylamino)phenyl)ethan-1-ol Derived Catalysts

The primary application of this compound lies in its role as a precursor to chiral ligands for asymmetric catalysis. Future research is poised to expand the scope of reactions catalyzed by its derivatives beyond established transformations. While its use in asymmetric additions of organozinc reagents to aldehydes is known, there is considerable potential for its application in a wider array of carbon-carbon and carbon-heteroatom bond-forming reactions.

One promising avenue is the development of novel catalysts for asymmetric Diels-Alder and hetero-Diels-Alder reactions . These cycloaddition reactions are powerful tools for the construction of complex cyclic molecules with multiple stereocenters. nih.govnih.govharvard.edu Catalysts derived from this compound could offer unique steric and electronic properties to control the facial selectivity of the dienophile and diene, leading to high enantioselectivities in the synthesis of valuable cyclic compounds.

Furthermore, the exploration of its derivatives in asymmetric cyclopropanation and aziridination reactions is a burgeoning area. These reactions provide access to strained three-membered rings that are versatile synthetic intermediates. The development of catalysts based on this chiral scaffold could lead to highly efficient and stereoselective methods for the synthesis of chiral cyclopropanes and aziridines.

Another area of interest is the application of these catalysts in asymmetric Michael addition reactions . researchgate.netresearchgate.net The conjugate addition of nucleophiles to α,β-unsaturated compounds is a fundamental C-C bond-forming reaction. Chiral catalysts derived from this compound could be designed to create a specific chiral environment around the active site, enabling high stereocontrol in the formation of 1,5-dicarbonyl compounds and their derivatives.

The table below summarizes potential new asymmetric reactions where catalysts derived from this compound could be explored.

| Reaction Type | Potential Substrates | Potential Products |

| Asymmetric Diels-Alder | Dienes and Dienophiles | Chiral Cyclohexenes |

| Asymmetric Cyclopropanation | Alkenes and Diazo Compounds | Chiral Cyclopropanes |

| Asymmetric Michael Addition | α,β-Unsaturated Ketones/Esters and Malonates | Chiral 1,5-Dicarbonyl Compounds |

| Asymmetric Aziridination | Alkenes and Nitrene Precursors | Chiral Aziridines |

Integration of this compound into Multi-Catalytic Systems and Cascade Reactions

The development of multi-catalytic systems and cascade reactions, where multiple transformations occur in a single pot, is a key goal in modern organic synthesis for improving efficiency and reducing waste. mdpi.com this compound and its derivatives are well-suited for integration into such complex reaction networks.

Future research will likely focus on the design of bifunctional catalysts where the amino alcohol scaffold is modified to incorporate a second, distinct catalytic moiety. This could involve, for example, the attachment of a Brønsted acid or base, a hydrogen-bond donor, or another metal-binding site. Such catalysts could facilitate sequential reactions, where the product of the first catalytic cycle is the substrate for the second.

Furthermore, the compatibility of catalysts derived from this compound with other types of catalysts, such as enzymes or organocatalysts, will be a critical area of investigation. This could lead to the development of chemoenzymatic or synergistic catalytic systems for complex multi-step syntheses. researchgate.net For instance, a metal catalyst derived from this amino alcohol could perform an asymmetric C-C bond formation, followed by an enzymatic reduction or oxidation to afford a highly functionalized chiral molecule. nih.gov

An example of a potential cascade reaction is a tandem Michael addition-aldol condensation. A chiral catalyst derived from this compound could first catalyze the enantioselective Michael addition, and then a co-catalyst could promote the subsequent intramolecular aldol (B89426) cyclization to generate cyclic products with multiple stereocenters in a one-pot process.

Advancements in Spectroscopic Techniques for In Situ Monitoring of this compound Mediated Processes

A deeper understanding of reaction mechanisms is crucial for the rational design of more efficient catalysts. Advancements in spectroscopic techniques offer the potential for in situ and operando monitoring of catalytic reactions involving this compound derivatives, providing real-time information about reaction intermediates and transition states. ornl.gov

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying reaction kinetics and identifying transient species in solution. cam.ac.ukrsc.org Future research could employ advanced NMR techniques, such as 2D NMR and diffusion-ordered spectroscopy (DOSY), to probe the interactions between the catalyst, substrates, and intermediates during the catalytic cycle. univ-nantes.fr This could help to elucidate the structure of the active catalytic species and the mechanism of enantioselection.

Infrared (IR) and Raman spectroscopy are also valuable for in situ monitoring, particularly for reactions in the solid or gas phase, or for identifying changes in bonding and coordination around the metal center of a catalyst. mdpi.com Operando IR spectroscopy could be used to observe the formation and consumption of intermediates on the catalyst surface under actual reaction conditions.

The combination of these spectroscopic techniques with computational modeling will provide a comprehensive picture of the reaction mechanism. Density Functional Theory (DFT) calculations can be used to model the structures of proposed intermediates and transition states, and the calculated spectroscopic properties can be compared with experimental data to validate the proposed mechanism.

| Spectroscopic Technique | Information Gained | Potential Application |

| In Situ NMR | Reaction kinetics, identification of intermediates, catalyst-substrate interactions | Mechanistic studies of asymmetric addition reactions |

| Operando IR/Raman | Changes in bonding and coordination, surface-adsorbed species | Monitoring of heterogeneous catalysis and catalyst deactivation |

| Circular Dichroism (CD) | Chiral environment, enantiomeric excess | Real-time monitoring of enantioselectivity |

Development of Sustainable and Green Chemistry Approaches for the Synthesis and Application of this compound

The principles of green chemistry are increasingly important in chemical synthesis, and future research on this compound will undoubtedly focus on developing more sustainable methods for its synthesis and application.

The current synthesis of this and similar chiral amino alcohols often relies on stoichiometric reagents and organic solvents. acs.org A key area for future research will be the development of catalytic and biocatalytic methods for its synthesis. This could involve the asymmetric reduction of the corresponding ketone, 2-(dimethylamino)acetophenone, using a chiral catalyst or an enzyme. mdpi.comnih.gov The use of whole-cell biocatalysts or isolated enzymes, such as ketoreductases, could offer a highly enantioselective and environmentally benign route to this compound. nih.govacs.orgnih.gov

In terms of its application, research will focus on developing catalytic systems that can operate in green solvents , such as water, ethanol (B145695), or supercritical carbon dioxide. mdpi.com This would reduce the reliance on volatile and often toxic organic solvents. Additionally, the development of heterogenized catalysts , where the chiral ligand is immobilized on a solid support, will be crucial for improving catalyst recyclability and simplifying product purification. nih.gov

The integration of these green chemistry principles will be essential for the future development and industrial application of this compound as a valuable tool in sustainable asymmetric catalysis.

Q & A

Q. What are the key synthetic routes for (S)-1-(2-(Dimethylamino)phenyl)ethan-1-ol, and how are enantiomeric impurities minimized?

The synthesis typically involves enantioselective reduction of a prochiral ketone precursor. For example, asymmetric hydrogenation using chiral catalysts like Ru-BINAP complexes can yield the (S)-enantiomer with high enantiomeric excess (≥98%). Critical parameters include solvent choice (e.g., methanol or THF), hydrogen pressure (50–100 bar), and catalyst loading (0.1–1 mol%). Post-synthesis, chiral HPLC (e.g., Chiralpak AD-H column) is employed to verify stereochemical purity .

Q. Which spectroscopic and analytical methods are most effective for structural confirmation and purity assessment?

- NMR : H and C NMR are used to confirm the dimethylamino group (δ 2.2–2.5 ppm for N(CH)) and alcohol proton (δ 1.5–2.0 ppm).

- X-ray crystallography : Resolves absolute configuration and intramolecular hydrogen bonding (e.g., O–H···N interactions) .

- Chiral chromatography : Quantifies enantiomeric excess using polysaccharide-based columns (e.g., Daicel Chiralcel OD-H) .

Q. What common chemical reactions does this compound undergo, and how are they optimized?

- Oxidation : Using KMnO in acidic conditions converts the alcohol to a ketone (e.g., (S)-1-(2-(dimethylamino)phenyl)ethanone). Reaction monitoring via TLC (R shift from 0.3 to 0.6 in ethyl acetate/hexane) ensures completion .

- Substitution : Thionyl chloride (SOCl) replaces the hydroxyl group with chlorine, yielding a chloro intermediate for further functionalization. Anhydrous conditions are critical to avoid hydrolysis .

Advanced Research Questions

Q. How can enantioselective synthesis be scaled while maintaining >99% ee, and what are common pitfalls?

Scale-up requires precise control of catalyst stability and reaction exothermicity. For example, flow chemistry systems with immobilized Ru catalysts improve reproducibility. Common pitfalls include:

Q. What molecular interactions drive its biological activity, and how are these studied computationally?

The dimethylamino group acts as a hydrogen-bond acceptor, while the phenyl ring engages in hydrophobic interactions. Molecular docking (e.g., AutoDock Vina) predicts binding affinities to targets like serotonin receptors (ΔG ≈ -8.5 kcal/mol). MD simulations (NAMD/GROMACS) reveal conformational stability in binding pockets over 100-ns trajectories .

Q. How can contradictory bioactivity data across studies be resolved?

Contradictions often arise from:

- Stereochemical impurities : Validate ee via polarimetry or chiral GC-MS.

- Assay variability : Standardize cell lines (e.g., HEK293 vs. CHO) and incubation times.

- Solubility differences : Use DMSO concentrations ≤0.1% to avoid artifactual inhibition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.